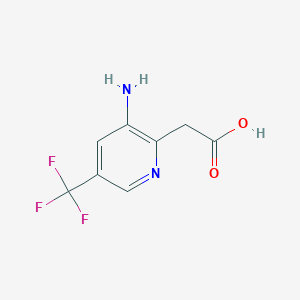

3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid

Description

Properties

IUPAC Name |

2-[3-amino-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)4-1-5(12)6(13-3-4)2-7(14)15/h1,3H,2,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOVJUCUNUMWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001234686 | |

| Record name | 3-Amino-5-(trifluoromethyl)-2-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227579-92-1 | |

| Record name | 3-Amino-5-(trifluoromethyl)-2-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227579-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-(trifluoromethyl)-2-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 5-(trifluoromethyl)pyridine with ammonia to introduce the amino group, followed by subsequent functionalization to introduce the acetic acid moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to obtain the desired product with high efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic reagents like sodium azide or halides can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

Chemistry

NTFPA serves as a building block in the synthesis of complex organic molecules. Its unique trifluoromethyl group is particularly valuable in creating compounds with enhanced stability and biological activity.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a reagent in various chemical reactions to create novel compounds. |

| Material Science | Investigated for its potential use in developing new materials with specific properties. |

Biology

Research indicates that NTFPA exhibits significant antimicrobial and anticancer properties.

-

Antimicrobial Activity :

- In vitro studies have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.

- Mechanisms include disruption of microbial cell membranes and inhibition of essential metabolic pathways.

-

Anticancer Potential :

- Preliminary studies suggest that NTFPA may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Specific pathways affected include those involving key regulatory proteins that control cell growth and survival.

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Effective against E. coli with MIC of 32 µg/mL; mechanism involves cell membrane disruption. |

| Anticancer Activity | Induces apoptosis in human cancer cell lines with IC50 values ranging from 10 to 30 µM. |

Case Studies

-

Antimicrobial Efficacy Study :

- Researchers evaluated the antimicrobial efficacy of NTFPA against pathogenic bacteria.

- Results indicated significant antibacterial action, suggesting potential for development as an antimicrobial agent.

-

Anticancer Activity Assessment :

- A study focused on the effects of NTFPA on breast and lung cancer cells showed substantial reductions in cell viability.

- Flow cytometry analysis indicated that treatment with NTFPA activates caspase pathways, leading to apoptosis.

Mechanism of Action

The mechanism by which 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological targets, influencing enzyme activity and receptor binding. The acetic acid moiety may also play a role in modulating the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-amino-5-(trifluoromethyl)pyridine-2-acetic acid can be contrasted with related pyridine derivatives. Key comparisons include:

Substituent Effects on Reactivity and Stability

Metabolic and Environmental Behavior

- 3-Amino variant: The amino group may increase susceptibility to oxidative deamination or conjugation reactions in biological systems, altering metabolic pathways compared to chloro or phenyl analogs.

- 3-Chloro variant (TPAA): Demonstrates persistence in environmental matrices, with a half-life of up to 5.7 days in fluopyram degradation studies. Its formation from 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol (TPE) highlights stability under acidic conditions .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | CAS Number | Molecular Weight | logP (Predicted) |

|---|---|---|---|---|

| This compound | C₈H₇F₃N₂O₂ | Not available | 220.15 | 1.2 (moderate) |

| 3-Chloro-5-(trifluoromethyl)pyridine-2-acetic acid | C₈H₅ClF₃NO₂ | 1000522-34-8 | 239.58 | 2.1 |

| 3-Phenyl-5-(trifluoromethyl)pyridine-2-acetic acid | C₁₄H₁₀F₃NO₂ | 1214354-62-7 | 281.24 | 3.5 |

Table 2: Metabolic Half-Lives (Environmental)

| Compound | Half-Life (Days) | Matrix | Reference |

|---|---|---|---|

| 3-Chloro-5-(trifluoromethyl)pyridine-2-acetic acid | ≤5.7 | Soil/Vegetables | |

| Fluopyram (Parent Compound) | 5.7 | Soil |

Biological Activity

3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid is a pyridine derivative notable for its structural features, including an amino group and a trifluoromethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme modulation and receptor interactions. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its membrane permeability and bioavailability.

Chemical Structure and Properties

The chemical formula of this compound is . Its structural characteristics include:

- Amino Group : Contributes to basicity and potential interactions with biological targets.

- Trifluoromethyl Group : Enhances electrophilic character and lipophilicity.

- Carboxylic Acid Functional Group : Provides acidic properties that may influence its biological activity.

Biological Activity Overview

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The following sections summarize key findings regarding its biological activity.

Enzyme Interaction Studies

Several studies have highlighted the compound's potential to modulate enzyme activity:

- Enzyme Inhibition : The presence of the trifluoromethyl group has been correlated with increased potency in inhibiting certain enzymes compared to non-fluorinated analogs. For example, compounds with similar structures have shown enhanced inhibition of 5-hydroxytryptamine (5-HT) uptake due to the trifluoromethyl substituent .

- Selectivity : In a study focused on small-molecule modulators of CDK8 and CDK19, related pyridine derivatives demonstrated selective inhibition of these kinases, suggesting that this compound might exhibit similar selectivity in its biological interactions .

Case Studies

- Antichlamydial Activity : A series of compounds derived from similar pyridine structures were evaluated for their antichlamydial activity. The introduction of a trifluoromethyl group significantly enhanced the activity against Chlamydia, indicating that this substituent plays a crucial role in biological efficacy .

- Pharmacokinetic Profiles : The pharmacokinetic properties of related compounds have been assessed, revealing insights into absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance, modifications to increase solubility and reduce clearance rates were explored, which could be applicable to optimizing this compound for therapeutic use .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| 3-Amino-4-(trifluoromethyl)pyridine | Similar amino and trifluoromethyl groups | 0.96 |

| (5-(Trifluoromethyl)pyridin-2-yl)methanamine | Contains a methanamine group | 0.82 |

| 5-(Trifluoromethyl)pyridine-2,3-diamine | Contains two amino groups | 0.82 |

| 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | Chlorine substitution instead of carboxylic acid | 0.82 |

| 6-(Difluoromethyl)pyridin-3-amine | Contains difluoromethyl instead of trifluoromethyl | 0.95 |

The presence of both an amino group and a carboxylic acid distinguishes this compound from these similar compounds, offering unique reactivity and biological activity profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid, considering regioselectivity challenges in trifluoromethyl-substituted pyridine systems?

- Methodological Answer : The synthesis of trifluoromethyl-substituted pyridines often employs Suzuki-Miyaura cross-coupling reactions for regioselective functionalization. For example, coupling 3-iodo-5-(trifluoromethyl)pyridin-2-amine with boronic acids under palladium catalysis can introduce acetic acid moieties (e.g., ethyl ester intermediates, followed by hydrolysis) . Protecting group strategies, such as tert-butoxycarbonyl (Boc) for amines, are critical to prevent side reactions during carboxylation steps .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, particularly in confirming the position of the trifluoromethyl group?

- Methodological Answer :

- ¹⁹F NMR distinguishes trifluoromethyl groups by their unique chemical shifts (e.g., -60 to -70 ppm for CF₃ in aromatic systems) .

- LC-MS (e.g., m/z 366 [M+H]+ in ethyl ester analogs) confirms molecular weight and fragmentation patterns .

- X-ray crystallography resolves regiochemistry, as demonstrated in trifluoroacetate salt structures where hydrogen bonding stabilizes the pyridine ring .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy formula, model local kinetic-energy densities to predict electron-deficient sites. For example, the trifluoromethyl group’s electron-withdrawing effect lowers the LUMO energy at the pyridine C-4 position, favoring nucleophilic attack. Validation involves comparing computed activation energies with experimental kinetic data .

Q. What metabolic pathways involve this compound, and how can isotopic labeling track its degradation in environmental or biological systems?

- Methodological Answer : In pesticide metabolism studies (e.g., fluopyram analogs), trifluoromethyl pyridines degrade via hydroxylation and oxidation.

- Stable isotope labeling (¹³C or ¹⁵N at the pyridine ring) combined with LC-HRMS tracks metabolites like 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) and acetic acid derivatives .

- Deuterated solvents in NMR studies help distinguish abiotic vs. enzymatic degradation pathways.

Q. How do researchers resolve contradictory data regarding the acid dissociation constant (pKa) of this compound obtained from potentiometric vs. spectrophotometric methods?

- Methodological Answer : Discrepancies arise from solvent effects and ionization equilibria.

- Potentiometric titration in non-aqueous media (e.g., DMSO) minimizes interference from water.

- UV-Vis spectrophotometry with pH-dependent absorbance (e.g., 250–300 nm for pyridine-carboxylic acid systems) validates pKa values. Cross-referencing with computational pKa predictions (e.g., COSMO-RS models) resolves inconsistencies .

Q. What strategies mitigate side reactions during amidation or esterification of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.